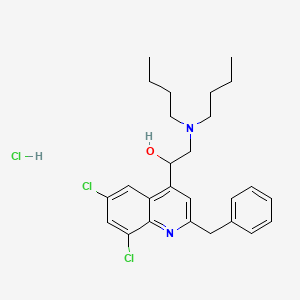
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the benzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide reacts with the quinoline derivative.
Attachment of the dibutylamino group: This can be done through a nucleophilic substitution reaction where a dibutylamine reacts with an appropriate leaving group on the quinoline derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Benzyl halides, dibutylamine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or interfere with receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a similar quinoline structure.
Quinine: Another antimalarial drug derived from the bark of the cinchona tree.
Uniqueness
1-(2-Benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride is unique due to the specific substitutions on the quinoline ring, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Propiedades
Número CAS |
38923-15-8 |
|---|---|
Fórmula molecular |
C26H33Cl3N2O |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
1-(2-benzyl-6,8-dichloroquinolin-4-yl)-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C26H32Cl2N2O.ClH/c1-3-5-12-30(13-6-4-2)18-25(31)22-17-21(14-19-10-8-7-9-11-19)29-26-23(22)15-20(27)16-24(26)28;/h7-11,15-17,25,31H,3-6,12-14,18H2,1-2H3;1H |
Clave InChI |
XVNPFRQEAQFZSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(C1=C2C=C(C=C(C2=NC(=C1)CC3=CC=CC=C3)Cl)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



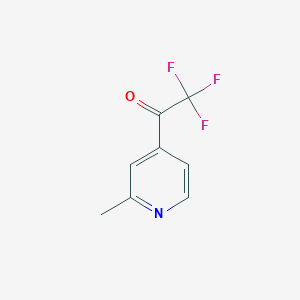
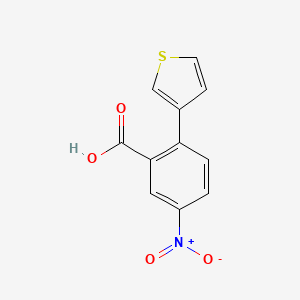
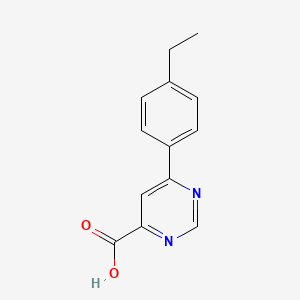
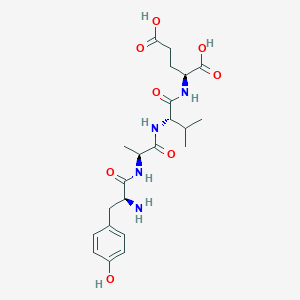
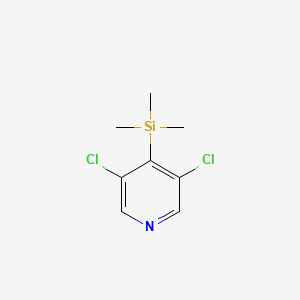
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)



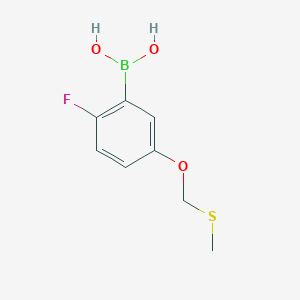
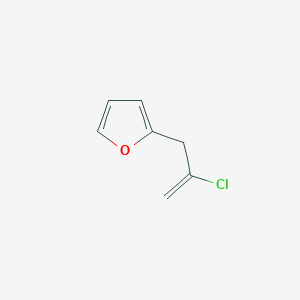
![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
